9-Propyl-9H-fluorene
Overview
Description
9-Propyl-9H-fluorene is a chemical compound with the formula C16H16. It has a molecular weight of 208.2982 . The IUPAC Standard InChI is InChI=1S/C16H16/c1-2-7-12-13-8-3-5-10-15(13)16-11-6-4-9-14(12)16/h3-6,8-12H,2,7H2,1H3 .
Another study describes the selective synthesis of both alkylated and alkenylated fluorenes using a single SNS ligand derived nickel complex .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Functional Materials
Fluorene-containing structures, including 9-Propyl-9H-fluorene, are utilized in functional materials to enhance properties like thermal stability, reactivity, photosensitivity, and organic light-emitting diode (OLED) properties (Wang Ji-ping, 2011).
Materials Science and Drug Discovery
Complex derivatives of fluorene and fluorenone are synthesized for applications in materials science and drug discovery (Dömling et al., 2021).
Fluorescent Indicators
Derivatives like 9-(cycloheptatrienylidene)fluorene are effective acid-sensing fluorophores, useful as indicators in acidic environments (Wang et al., 2005).
Sensory Applications
Fluorene-based copolymers show properties like electrochromism, high fluorescent quantum yields, and selectivity for Fe3+ ions, making them promising for sensory applications (Ibrahimova et al., 2013).
Chemical Reactions
Solvolytic elimination and substitution reactions of fluorene derivatives in different solvents have been studied for their potential in chemical synthesis (Zeng & Thibblin, 2001).
Light-Emitting Devices
Synthesis of 9,9-dioctyl-9H-fluorene free of monoalkyl-substituted fluorene defects is important for light-emitting devices to minimize unwanted green emission (Cho et al., 2007).
Blue Emissive Materials
Synthesis of blue emissive functionalized fluorene derivatives is achievable, which is significant for display technology (Athira et al., 2020).
Environmental Biodegradation
Certain microbial strains, like Arthrobacter sp. and Mucor irregularis, can degrade fluorene, indicating their potential in bioremediation and green technology (Grifoll et al., 1992; Bankole et al., 2021).
Polymer Solar Cells
Polymers containing 9-arylidene-9H-fluorene are used in high-efficiency polymer solar cells (Liu et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
9-propyl-9H-fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-2-7-12-13-8-3-5-10-15(13)16-11-6-4-9-14(12)16/h3-6,8-12H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBWLZNGULENBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166470 | |
Record name | 9H-Fluorene, propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158599-21-4 | |
Record name | 9H-Fluorene, propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158599214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Fluorene, propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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